In Silico Target Prediction: FAAH as a Top-Ranked Predicted Target vs. MMP2 and MMP9
The ZINC15 SEA (Similarity Ensemble Approach) prediction engine, which uses ChEMBL20 bioactivity data to infer protein targets based on chemical similarity, ranks FAAH (fatty acid amide hydrolase 1) among the top predicted targets for this compound, with a Max Tc (Tanimoto coefficient) of 0.53 [1]. The predicted P-value for FAAH is 23, placing it below MMP2 (P-value = 0, Max Tc = 0.44) and MMP9 (P-value = 24, Max Tc = 0.44) but substantially above CCR8 (P-value = 31, Max Tc = 0.44) [1]. This computational prediction indicates a structural basis for FAAH interaction, though the Max Tc of 0.53 is below the typical threshold (≥0.60) used for high-confidence target assignment [1].
| Evidence Dimension | In silico target prediction (SEA P-value and Max Tc) |
|---|---|
| Target Compound Data | FAAH: P-value = 23, Max Tc = 0.53 |
| Comparator Or Baseline | MMP2: P-value = 0, Max Tc = 0.44; MMP9: P-value = 24, Max Tc = 0.44; CCR8: P-value = 31, Max Tc = 0.44 |
| Quantified Difference | FAAH Max Tc (0.53) exceeds MMP2 and MMP9 Max Tc (0.44) by 0.09; FAAH P-value (23) is higher than MMP2 (0) but lower than CCR8 (31) |
| Conditions | ZINC15 SEA prediction against ChEMBL20 target set; ECFP4 fingerprints |
Why This Matters
This provides the only publicly available, albeit computational, evidence of FAAH interaction for procurement decisions, confirming that the compound possesses structural features consistent with FAAH modulation while lacking direct affinity data.
- [1] ZINC15 Database. Substance ZINC000299819665. SEA Predictions based on ChEMBL20. Accessed 2026. https://zinc.docking.org/substances/ZINC000299819665/ View Source
